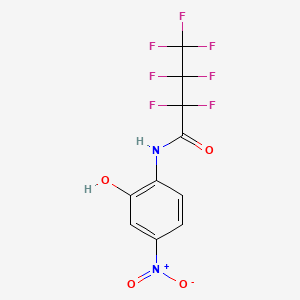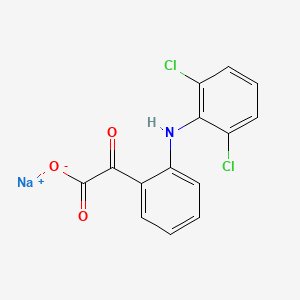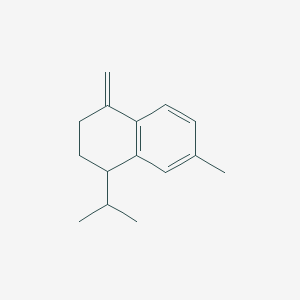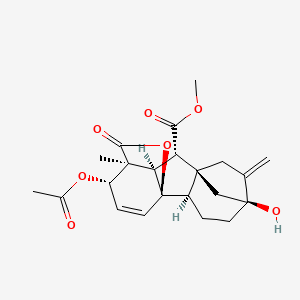
Gibberellic Acid Methyl Ester Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gibberellic Acid Methyl Ester Acetate is a derivative of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, such as seed germination, stem elongation, and flowering . This compound is synthesized to enhance the stability and bioavailability of gibberellic acid for various applications in agriculture and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellic Acid Methyl Ester Acetate typically involves the esterification of gibberellic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of gibberellic acid, the precursor to this compound, is commonly achieved through fermentation processes using the fungus Gibberella fujikuroi. This method involves submerged fermentation or solid-state fermentation, where the fungus is cultured in a nutrient-rich medium to produce gibberellic acid. The acid is then extracted and purified before undergoing esterification to form this compound .
化学反応の分析
Types of Reactions
Gibberellic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gibberellic acid and methanol.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Gibberellic acid and methanol.
Oxidation: Various oxidized derivatives of gibberellic acid.
Substitution: Substituted gibberellic acid esters.
科学的研究の応用
Gibberellic Acid Methyl Ester Acetate has a wide range of applications in scientific research:
作用機序
Gibberellic Acid Methyl Ester Acetate exerts its effects by mimicking the action of natural gibberellins. It binds to gibberellin receptors in plant cells, leading to the degradation of DELLA proteins, which are growth repressors. This degradation allows for the activation of genes involved in cell elongation and division, resulting in enhanced plant growth . The molecular targets include the gibberellin receptor GID1 and the DELLA proteins .
類似化合物との比較
Similar Compounds
Gibberellic Acid: The parent compound, which is less stable and bioavailable compared to its methyl ester acetate derivative.
Gibberellin A3 (GA3): Another bioactive gibberellin with similar growth-promoting effects.
Gibberellin A4 (GA4): Known for its high bioactivity in promoting stem elongation.
Uniqueness
Gibberellic Acid Methyl Ester Acetate is unique due to its enhanced stability and bioavailability, making it more effective for agricultural and research applications compared to its parent compound .
特性
分子式 |
C22H26O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-11-9-20-10-21(11,26)7-5-13(20)22-8-6-14(28-12(2)23)19(3,18(25)29-22)16(22)15(20)17(24)27-4/h6,8,13-16,26H,1,5,7,9-10H2,2-4H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 |
InChIキー |
LYXOICOQTBVFJY-AXKFECAUSA-N |
異性体SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)O |
正規SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
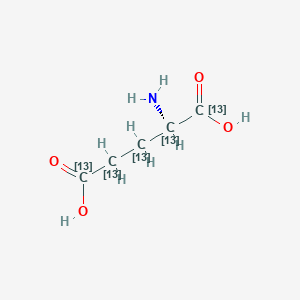
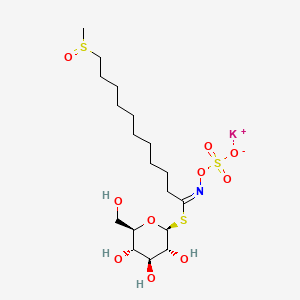
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
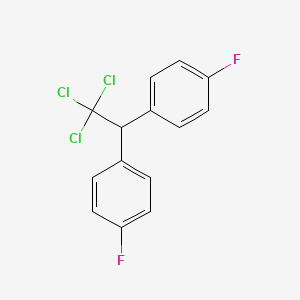
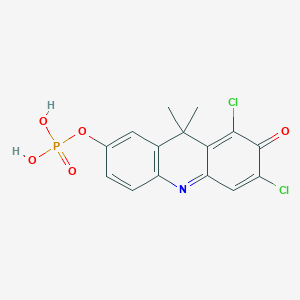
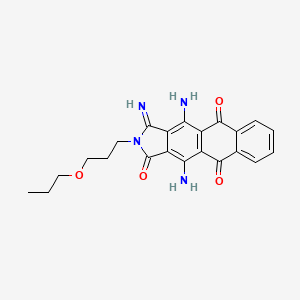
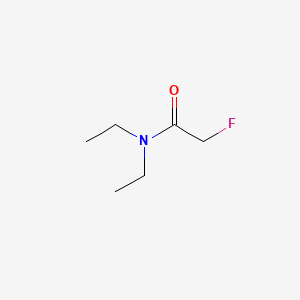
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
